4-Chloroquinolin-7-amine

CAS No.: 451447-23-7

Cat. No.: VC2852541

Molecular Formula: C9H7ClN2

Molecular Weight: 178.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 451447-23-7 |

|---|---|

| Molecular Formula | C9H7ClN2 |

| Molecular Weight | 178.62 g/mol |

| IUPAC Name | 4-chloroquinolin-7-amine |

| Standard InChI | InChI=1S/C9H7ClN2/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H,11H2 |

| Standard InChI Key | MSZRIERONARWCX-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CN=C2C=C1N)Cl |

| Canonical SMILES | C1=CC2=C(C=CN=C2C=C1N)Cl |

Introduction

Chemical Structure and Properties

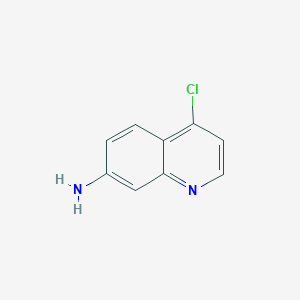

4-Chloroquinolin-7-amine features a quinoline ring structure characterized by a fused bicyclic system containing a benzene ring and a pyridine ring. The compound has a chlorine substituent at the fourth position and an amino group at the seventh position of the quinoline framework. This structural configuration contributes to its biological activity and pharmaceutical potential.

The compound is also known by several alternative names, including 7-chloro-4-aminoquinoline and (7-chloro-4-quinolyl)amine, which sometimes creates confusion in the literature .

Physical and Chemical Properties

The compound exhibits the following physical and chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C9H7ClN2 |

| Molecular Weight | 178.62 g/mol |

| Physical Form | Solid |

| Color | Off-white |

| Melting Point | 150-152.5 °C |

| Boiling Point | 366.8±27.0 °C (Predicted) |

| Density | 1.363±0.06 g/cm³ (Predicted) |

| pKa | 7.49±0.50 (Predicted) |

| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8 °C |

Table 1: Physical and chemical properties of 4-Chloroquinolin-7-amine

Structural Characteristics

The unique structural arrangement of 4-Chloroquinolin-7-amine provides it with distinct chemical reactivity. The presence of the amino group at position 7 makes it a nucleophilic center that can participate in various chemical reactions, particularly those involving electrophilic substitutions and additions. The chlorine at position 4 serves as a potential site for nucleophilic aromatic substitution, which is crucial for its role as a synthetic intermediate in preparing more complex molecules .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 4-Chloroquinolin-7-amine, reflecting its importance as a chemical intermediate.

Hydrazine Reduction Method

One documented synthesis route involves the reduction of 7-chloro-4-hydrazinoquinoline using sodium borohydride in the presence of nickel (II) chloride hexahydrate as a catalyst:

-

A suspension of 7-chloro-4-hydrazinoquinoline (1.67 g, 8.6 mmol) and nickel (II) chloride hexahydrate (2.00 g, 8.6 mmol) is prepared in methanol (33 ml).

-

Sodium borohydride (0.98 g, 25.8 mmol) is cautiously added while vigorously stirring the reaction mixture at room temperature.

-

The reaction is allowed to proceed overnight.

-

The reaction mixture is filtered through a celite pad, and the filtrate is diluted with water and washed with ethyl acetate.

-

The organic layer is dried with magnesium sulfate and concentrated in vacuo to yield 4-Chloroquinolin-7-amine as a yellow powder (1.09 g, 72% yield) .

Biological Activities

4-Chloroquinolin-7-amine exhibits several biological activities that make it valuable in pharmaceutical research and development.

Antimalarial Properties

This compound shares structural similarities with known antimalarial drugs. It's noted that 4-Chloroquinolin-7-amine complexes with ferriprotoporphyrin IX (Fe(III)PPIX) and inhibits its conversion to β-hematin (hemozoin) . This mechanism is crucial for its potential antimalarial activity, as hemozoin formation is a vital process for the survival of malaria parasites.

Researchers have synthesized new 7-chloroquinoline derivatives using techniques like ultrasound irradiation. These compounds have demonstrated moderate antimalarial activity, with IC values below 100 μM, indicating their potential as antimalarial agents.

Structure-Activity Relationships

Understanding the relationship between the structure of 4-Chloroquinolin-7-amine and its biological activity is essential for developing more effective derivatives.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 4-Chloroquinolin-7-amine, each with unique features and activities:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Aminoquinoline | Amino group at position 4 | Antimalarial properties |

| 7-Chloroquinoline | Chlorine at position 7 | Antimicrobial activity |

| 3-Chloroquinolin | Chlorine at position 3 | Antiparasitic effects |

| 5-Chloroquinoline | Chlorine at position 5 | Anticancer properties |

| 6-Methoxyquinoline | Methoxy group at position 6 | Antimicrobial and anticancer activities |

Table 2: Comparison of 4-Chloroquinolin-7-amine with structurally similar compounds

Factors Influencing Activity

The position of the chlorine and amino substituents on the quinoline ring significantly influences the biological activity of these compounds. The 4-position chlorine is particularly important for antimalarial activity, as it allows for nucleophilic aromatic substitution reactions that can lead to the synthesis of chloroquine and related antimalarial drugs .

The 7-position amino group provides a site for further functionalization, allowing for the development of more complex molecules with enhanced biological activities. This structural versatility makes 4-Chloroquinolin-7-amine a valuable scaffold for medicinal chemistry research.

Applications in Drug Development

4-Chloroquinolin-7-amine serves as a building block for the synthesis of various pharmaceutically active compounds.

Antimalarial Drug Development

The compound plays a significant role in the synthesis of chloroquine and related antimalarial drugs. The reaction of 4,7-dichloroquinoline with 4-diethylamino-1-methylbutylamine is a well-established method for chloroquine synthesis, highlighting the importance of these quinoline derivatives in antimalarial drug development .

Current Research Directions

Research on 4-Chloroquinolin-7-amine and its derivatives continues to evolve, with several promising directions emerging.

Synthesis Optimization

Efforts are being made to develop more efficient and environmentally friendly synthesis methods for 4-Chloroquinolin-7-amine. Techniques like ultrasound irradiation and click chemistry have been employed to enhance reaction efficiency and yield.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume